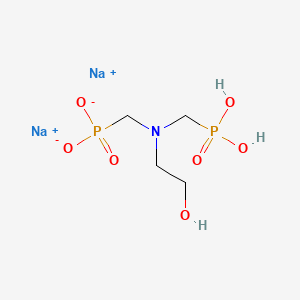
Disodium hydroxyethylamino bismethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-460-4, also known as disodium dihydrogen ethylenediaminetetraacetate, is a chelating agent widely used in various industries. It is known for its ability to bind metal ions, making it useful in applications such as water treatment, pharmaceuticals, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium dihydrogen ethylenediaminetetraacetate is synthesized through the reaction of ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where ethylenediaminetetraacetic acid is dissolved and then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium dihydrogen ethylenediaminetetraacetate involves large-scale reactions in reactors where ethylenediaminetetraacetic acid is continuously fed and reacted with sodium hydroxide. The resulting solution is then concentrated and crystallized to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium dihydrogen ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the metal ions are replaced by other ions.
Common Reagents and Conditions
The common reagents used in reactions involving disodium dihydrogen ethylenediaminetetraacetate include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Major Products Formed
The major products formed from reactions involving disodium dihydrogen ethylenediaminetetraacetate are metal-chelate complexes. These complexes are stable and soluble in water, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
Disodium dihydrogen ethylenediaminetetraacetate has numerous scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, aiding in analytical chemistry and chemical synthesis.
Biology: Employed in molecular biology for the removal of divalent cations that can interfere with enzymatic reactions.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning by binding and facilitating the excretion of toxic metals from the body.
Industry: Applied in water treatment to sequester metal ions, preventing scale formation and corrosion in pipes and boilers.
Wirkmechanismus
Disodium dihydrogen ethylenediaminetetraacetate exerts its effects through chelation, where it forms stable complexes with metal ions. The molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as water treatment and chelation therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another salt of ethylenediaminetetraacetic acid, used similarly as a chelating agent.
Calcium disodium ethylenediaminetetraacetate: Used in chelation therapy for lead poisoning.
Magnesium ethylenediaminetetraacetate: Employed in various industrial applications for metal ion sequestration.
Uniqueness
Disodium dihydrogen ethylenediaminetetraacetate is unique due to its specific binding affinity for a wide range of metal ions and its solubility in water. This makes it particularly effective in applications requiring the removal or stabilization of metal ions in aqueous environments.
Eigenschaften
CAS-Nummer |
84215-54-3 |
|---|---|
Molekularformel |
C4H11NNa2O7P2 |
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
disodium;[2-hydroxyethyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C4H13NO7P2.2Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
UJPSNOGWPMYQQS-UHFFFAOYSA-L |
Kanonische SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




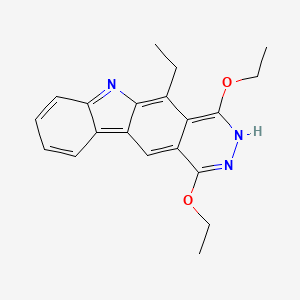

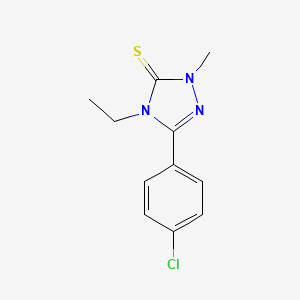
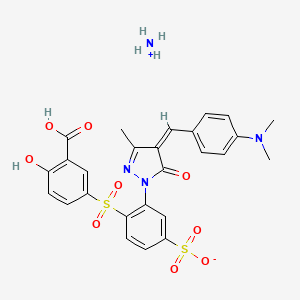
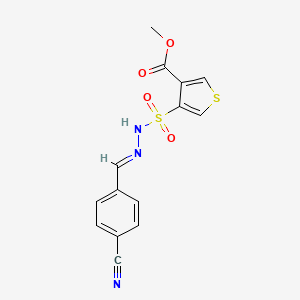
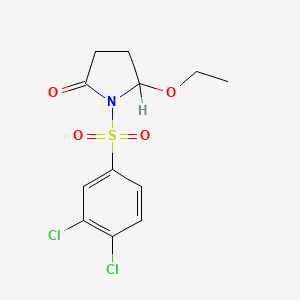



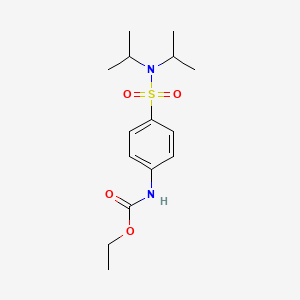

![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
